

Application Notes and Protocols: Utilizing IL-23 to Induce Experimental Autoimmune Models

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Compound of Interest

Compound Name: IV-23

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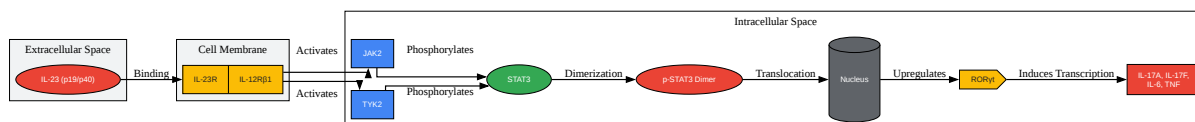
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Interleukin-23 (IL-23) is a pivotal pro-inflammatory cytokine that plays a crucial role in the pathogenesis of several autoimmune diseases.[1][2][3][4] Its ability to promote the expansion and maintenance of T helper 17 (Th17) cells makes it a key target for both studying autoimmune mechanisms and developing novel therapeutics.[2][3][5] These application notes provide detailed protocols for inducing experimental autoimmune models using IL-23, focusing on Experimental Autoimmune Encephalomyelitis (EAE) as a model for multiple sclerosis and colitis as a model for Inflammatory Bowel Disease (IBD).

IL-23 Signaling Pathway in Autoimmunity

IL-23 is a heterodimeric cytokine composed of a p19 subunit and a p40 subunit, the latter of which is shared with IL-12.[6][7] IL-23 exerts its biological effects by binding to a receptor complex consisting of the IL-12R β 1 and IL-23R subunits.[3] This binding triggers a downstream signaling cascade primarily involving the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, JAK2 and TYK2 are activated, leading to the phosphorylation and activation of STAT3 and, to a lesser extent, STAT4.[1][3][4] Activated STAT3 translocates to the nucleus and promotes the transcription of genes encoding pro-inflammatory cytokines such as IL-17A, IL-17F, IL-6, and TNF, which are characteristic of the Th17 cell response.[1][6][8] The IL-23/Th17 axis is a central pathway in driving the chronic inflammation and tissue damage observed in various autoimmune diseases.[1][2][9]



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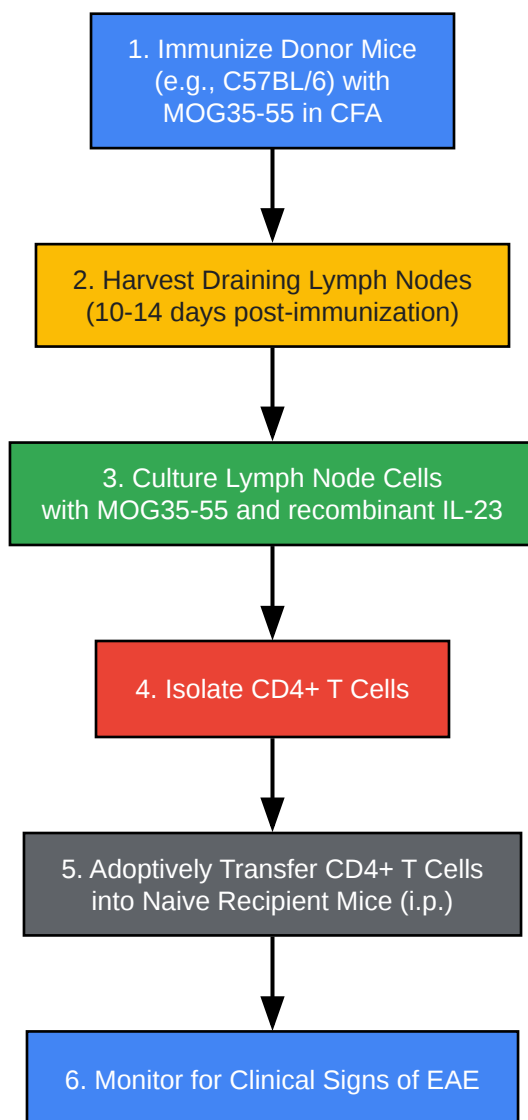
Caption: IL-23 Signaling Pathway in Autoimmunity.

Experimental Autoimmune Encephalomyelitis (EAE) Induction

EAE is a widely used animal model for studying the pathogenesis of multiple sclerosis. IL-23 is critical for the development of EAE, and its administration can exacerbate the disease.[6][7][10]

Protocol 1: Adoptive Transfer of IL-23-Modulated Myelin-Specific T Cells

This protocol involves generating encephalitogenic T cells in vitro by stimulating myelin-reactive T cells with IL-23 and then transferring them to naive recipient mice.



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Caption: EAE Induction via Adoptive Transfer.

Methodology:

- Immunization of Donor Mice:
 - Mouse Strain: C57BL/6 or SJL mice (8-12 weeks old).
 - Antigen: Myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 (100 µg per mouse) or proteolipid protein (PLP) peptide 139-151.[11][12]

- Adjuvant: Emulsify the peptide in Complete Freund's Adjuvant (CFA).
- Administration: Inject subcutaneously at four sites over the flanks.[\[11\]](#)
- T Cell Culture and Polarization:
 - Harvest draining lymph nodes 10-14 days post-immunization.[\[11\]](#)
 - Prepare a single-cell suspension and culture the cells with the corresponding myelin peptide (e.g., MOG35-55) and recombinant IL-23.
 - Culture for 4 days to allow for T cell expansion and differentiation.[\[11\]](#)
- Adoptive Transfer:
 - Isolate CD4⁺ T cells from the culture.
 - Inject 5×10^6 CD4⁺ T cells intraperitoneally (i.p.) into naive recipient mice.[\[11\]](#)
- EAE Scoring:
 - Monitor mice daily for clinical signs of EAE and score according to the following scale:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Hind limb paralysis
 - 4: Hind limb and forelimb paralysis
 - 5: Moribund or dead

Quantitative Data Summary:

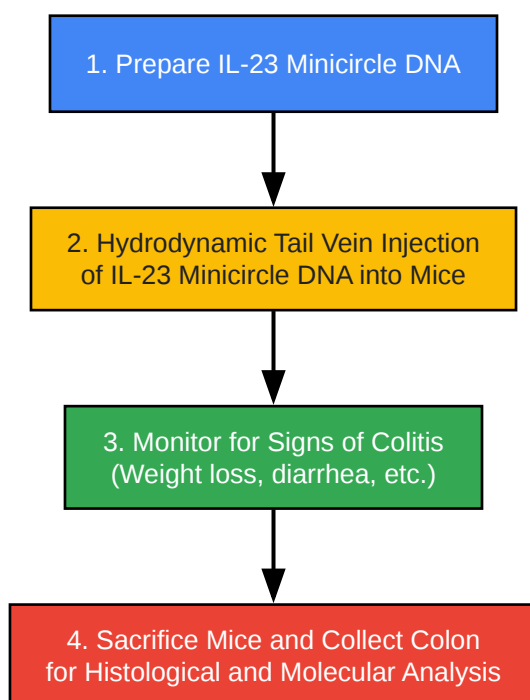
| Parameter | IL-23 Modulated T Cells | Control (Th0) T Cells | Reference |
|--------------------------|---------------------------------------|----------------------------------|---|
| Peak Mean Clinical Score | 3.0 - 4.0 | 0.5 - 1.5 | [11] [12] |
| Disease Incidence | ~100% | Variable, often lower | [8] |
| Day of Onset | 10 - 14 days post-transfer | Delayed or no onset | [11] |
| CNS Infiltration | Severe inflammatory cell infiltration | Minimal to moderate infiltration | [8] [12] |

Colitis Induction

IL-23 is a key cytokine in the pathogenesis of IBD.[\[3\]](#)[\[13\]](#) Administration of IL-23 can induce or exacerbate colitis in various mouse models.

Protocol 2: IL-23 Minicircle DNA Hydrodynamic Delivery

This method involves the rapid intravenous injection of a large volume of saline containing IL-23-expressing minicircle DNA, leading to sustained systemic IL-23 expression and the development of colitis.[\[14\]](#)[\[15\]](#)



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Caption: Colitis Induction via IL-23 Minicircle DNA.

Methodology:

- Minicircle DNA Preparation:
 - Produce and purify IL-23 minicircle DNA as previously described.[15] A control group should receive minicircle DNA encoding a reporter protein like GFP.
- Hydrodynamic Delivery:
 - Mouse Strain: BALB/c or C57BL/6 mice.
 - DNA Dose: 15 µg of IL-23 minicircle DNA per mouse.[15]
 - Administration: Rapidly inject the DNA in a large volume of saline (typically 10% of body weight) into the tail vein.
- Colitis Assessment:

- Monitor mice for clinical signs of colitis, including weight loss, diarrhea, and rectal bleeding.
- Sacrifice mice at a predetermined time point (e.g., 4 weeks post-injection) and collect the colon.
- Assess disease severity through histological analysis (H&E staining) for inflammation and measurement of colon length.

Quantitative Data Summary:

| Parameter | IL-23 Minicircle DNA | Control (GFP) Minicircle DNA | Reference |
|--|--|------------------------------|-----------|
| Colon Length | Significantly shorter | Normal length | [13] |
| Histological Score | High (severe inflammation, ulceration) | Low to none | [13] |
| Pro-inflammatory Cytokines in Colon (mRNA) | Increased IL-17, IL-6, TNF | Baseline levels | [13] |
| Splenomegaly | Present | Absent | [14] |

Concluding Remarks

The protocols outlined above provide robust methods for inducing autoimmune diseases in mice through the targeted action of IL-23. These models are invaluable tools for investigating the underlying mechanisms of autoimmunity and for the preclinical evaluation of novel therapeutic agents targeting the IL-23/Th17 pathway. Researchers should adhere to appropriate animal care and use guidelines when performing these experiments.

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